molecular formula C21H24ClN3O4S B2411754 N-(2-(4-chlorophenyl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide CAS No. 899949-32-7

N-(2-(4-chlorophenyl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Cat. No. B2411754
CAS RN: 899949-32-7
M. Wt: 449.95
InChI Key: GEQPYWJNXUYARJ-UHFFFAOYSA-N
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Description

N-(2-(4-chlorophenyl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide, commonly known as CTOP, is a peptide that has garnered a lot of attention in the scientific community due to its potential use in research. CTOP is a selective antagonist of the mu-opioid receptor, which is a key player in the body's pain regulation system. In

Scientific Research Applications

Novel Androgen Receptor Antagonists

A study on N-arylpiperazine-1-carboxamide derivatives, which share a structural resemblance to the specified compound, highlights their application in developing novel nonsteroidal androgen receptor antagonists. These compounds exhibit potent antagonist activities and antiandrogenic properties, suggesting their potential use in treating prostate cancer. The findings underscore the significance of structural modifications in enhancing the pharmacological profile of these derivatives (Kinoyama et al., 2005).

Poly(amido-amine)s with Medical Applications

Research on poly(amido-amine)s carrying primary amino groups as side substituents, obtained through specific synthesis processes, demonstrates the versatility of such compounds in medical applications. These polymers are recognized for their potential as nonviral vectors, suitable for drug carrier systems and labeling techniques. This study exemplifies the application of chemical modifications in developing materials with specific biological functionalities (Malgesini et al., 2003).

Antitumor Agents

The synthesis and evaluation of imidazotetrazines, which are structurally distinct but relevant due to their mechanism of action, offer insights into the development of novel antitumor agents. These compounds, through specific interactions and transformations, exhibit curative activity against certain leukemia types, illustrating the potential therapeutic applications of complex chemical entities in oncology (Stevens et al., 1984).

hCB1 Receptor Antagonists

A study on benzhydrylpiperazine derivatives bearing an asymmetric carbon atom, which are potent and selective hCB1 inverse agonists, highlights the potential of structural analogs in the discovery of new pharmacological agents. These compounds, including N-cyclohexyl-4-[1-(2,4-dichlorophenyl)-1-(p-tolyl)methyl]piperazine-1-carboxamide, demonstrate significant pharmacological activity, emphasizing the impact of chemical synthesis in developing new treatments (Gao et al., 2011).

properties

IUPAC Name

N-[2-(4-chlorophenyl)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O4S/c1-16-3-9-19(10-4-16)30(28,29)25(21(27)24-13-11-23(2)12-14-24)15-20(26)17-5-7-18(22)8-6-17/h3-10H,11-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQPYWJNXUYARJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)C2=CC=C(C=C2)Cl)C(=O)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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